2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of thieno and pyrimidin rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps. One common route includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidin ring. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a therapeutic agent due to its unique structure.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action for 2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: This compound shares a similar thieno[2,3-d]pyrimidin core but has different substituents.
Pyrazolo[3,4-d]pyrimidin-4-ol: Another compound with a pyrimidin ring, but with a different heterocyclic structure.
Uniqueness
2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-5-8-23-13-7-6-12(9-14(13)22-4)16-19-17(21)15-10(2)11(3)24-18(15)20-16/h5-7,9H,1,8H2,2-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJUFGAOJWNKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C3=CC(=C(C=C3)OCC=C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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